molecular formula C7H12Si B12553362 Silane, trimethyl(1-methylene-2-propynyl)- CAS No. 142067-27-4

Silane, trimethyl(1-methylene-2-propynyl)-

Cat. No.: B12553362
CAS No.: 142067-27-4
M. Wt: 124.25 g/mol
InChI Key: NBDZULOHCHFPTK-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-methylene-2-propynyl)- is an organosilicon compound with the molecular formula C7H12Si. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 1-methylene-2-propynyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl(1-methylene-2-propynyl)- can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with 1-methylene-2-propynyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of silane, trimethyl(1-methylene-2-propynyl)- involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(1-methylene-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halogenated silanes or alkylated silanes.

Scientific Research Applications

Silane, trimethyl(1-methylene-2-propynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of silane, trimethyl(1-methylene-2-propynyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds. This property is exploited in various applications, such as catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Silane, trimethyl-2-propynyl-: Similar structure but lacks the methylene group.

    (1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains an additional oxygen atom in the structure.

    Trimethyl(propargyl)silane: Another derivative with a different alkyl group.

Uniqueness

Silane, trimethyl(1-methylene-2-propynyl)- is unique due to the presence of the 1-methylene-2-propynyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of complex molecular structures, making it valuable in various advanced applications.

Properties

IUPAC Name

but-1-en-3-yn-2-yl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Si/c1-6-7(2)8(3,4)5/h1H,2H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDZULOHCHFPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454131
Record name Silane, trimethyl(1-methylene-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142067-27-4
Record name Silane, trimethyl(1-methylene-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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